2-(4-Methoxybenzyl)succinic acid

Description

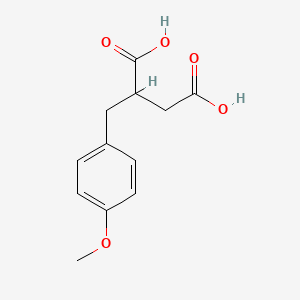

2-(4-Methoxybenzyl)succinic acid (C₁₁H₁₂O₅) is a substituted succinic acid derivative featuring a 4-methoxybenzyl group attached to the second carbon of the succinic acid backbone. This compound has garnered interest in medicinal chemistry due to its role as a precursor in synthesizing bioactive molecules, such as nitric oxide (NO)-donor derivatives for treating cerebral malaria .

Properties

IUPAC Name |

2-[(4-methoxyphenyl)methyl]butanedioic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O5/c1-17-10-4-2-8(3-5-10)6-9(12(15)16)7-11(13)14/h2-5,9H,6-7H2,1H3,(H,13,14)(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WASXIGSMDGCLLR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CC(CC(=O)O)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70385518 | |

| Record name | 2-(4-methoxybenzyl)succinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70385518 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

956-41-2 | |

| Record name | 2-(4-methoxybenzyl)succinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70385518 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methoxybenzyl)succinic acid typically involves the reaction of 4-methoxybenzyl chloride with diethyl malonate, followed by hydrolysis and decarboxylation. The reaction conditions often include the use of a base such as sodium ethoxide in ethanol, followed by acidification to obtain the final product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

2-(4-Methoxybenzyl)succinic acid undergoes various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

Reduction: The carboxylic acid groups can be reduced to alcohols.

Substitution: The methoxy group can be substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Common reagents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used reducing agents.

Substitution: Reagents such as halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used for substitution reactions.

Major Products

Oxidation: Formation of 2-(4-hydroxybenzyl)succinic acid.

Reduction: Formation of 2-(4-methoxybenzyl)butanediol.

Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

2-(4-Methoxybenzyl)succinic acid is used in various scientific research applications, including:

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: Studying enzyme-substrate interactions and metabolic pathways.

Medicine: Investigating potential therapeutic effects and drug development.

Industry: Used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(4-Methoxybenzyl)succinic acid involves its interaction with specific molecular targets and pathways. The methoxybenzyl group can interact with enzymes and receptors, influencing their activity. The succinic acid backbone can participate in metabolic pathways, contributing to its biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Physicochemical Properties

The substitution pattern on the benzyl ring significantly influences molecular weight, solubility, and bioactivity. Key analogs include:

Key Observations :

Bioactivity and Toxicity Profiles

Anti-Inflammatory and Enzyme Inhibition

- This compound derivatives show promise as enzyme inhibitors. For example, its NO-donor hybrid demonstrated antimalarial activity by targeting mitochondrial function in Plasmodium parasites .

- Benzylidene analogs like (E)-2-(3,5-di-tert-butyl-4-hydroxybenzylidene)succinic acid outperformed anti-inflammatory drugs (darbufelone, prifelone) in in silico studies, with superior bioactivity scores as nuclear receptor ligands (GPCR: 0.45 vs. 0.32 for darbufelone) and enzyme inhibitors (score: 0.62 vs. 0.51) .

Toxicity Predictions

- Computational models (e.g., Osiris Property Explorer) indicate that This compound has a lower mutagenicity risk compared to chlorinated analogs, which may form reactive metabolites .

- Benzylidene derivatives with bulky substituents (e.g., 3,5-di-tert-butyl groups) show reduced cytotoxicity, attributed to steric hindrance preventing non-specific interactions .

Pharmacokinetic Behavior

- Benzylidene derivatives display prolonged metabolic stability in in silico models, with slower hepatic clearance rates compared to non-conjugated analogs .

Biological Activity

2-(4-Methoxybenzyl)succinic acid (CAS No. 956-41-2) is an organic compound characterized by the methoxybenzyl group attached to a succinic acid backbone. Its molecular formula is C12H14O5, and it has garnered attention for its potential biological activities, making it a subject of various scientific investigations.

- Molecular Weight : 238.24 g/mol

- Structure : Contains a methoxy group that enhances its solubility and reactivity.

Synthesis

The synthesis typically involves the reaction of 4-methoxybenzyl chloride with diethyl malonate, followed by hydrolysis and decarboxylation. Reaction conditions often include sodium ethoxide in ethanol, leading to the final product through acidification.

The biological activity of this compound can be attributed to its interaction with specific molecular targets and pathways. The methoxybenzyl group is believed to interact with various enzymes and receptors, influencing their activity. The succinic acid backbone plays a role in metabolic pathways, contributing to the compound's biological effects.

Pharmacological Potential

Research has indicated several pharmacological activities associated with this compound:

Comparative Analysis

The biological activities of this compound can be compared to similar compounds, which exhibit varying degrees of effectiveness based on their functional groups:

| Compound Name | Antioxidant Activity | Anti-inflammatory Activity | Antimicrobial Activity |

|---|---|---|---|

| 2-(4-Hydroxybenzyl)succinic acid | Moderate | High | Low |

| 2-(4-Methylbenzyl)succinic acid | High | Moderate | Moderate |

| 2-(4-Chlorobenzyl)succinic acid | Low | High | High |

| This compound | Potentially High | Potentially High | Emerging Evidence |

Case Studies and Research Findings

- Study on Antioxidant Properties : A study demonstrated that derivatives of succinic acid could scavenge free radicals effectively, suggesting a potential application in preventing oxidative damage in cells .

- Anti-inflammatory Activity Assessment : In vitro studies indicated that compounds with similar structures could significantly reduce the expression of pro-inflammatory cytokines in macrophages, hinting at the anti-inflammatory potential of this compound .

- Antimicrobial Testing : Preliminary tests have shown that related compounds exhibit varying degrees of antimicrobial activity against both gram-positive and gram-negative bacteria, laying the groundwork for further exploration into the antimicrobial properties of this specific compound .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.